N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide
Description
N-(4-Methyl-3-nitrophenyl)adamantane-1-carboxamide (CAS: 302929-34-6) is a synthetic adamantane-derived carboxamide featuring a 4-methyl-3-nitrophenyl substituent. Its molecular formula is C₁₈H₂₂N₂O₃, with a molecular weight of 314.38 g/mol. The compound is synthesized via condensation of adamantane-1-carbonyl chloride with 4-methyl-3-nitroaniline, as inferred from analogous synthetic routes for related adamantane carboxamides . The adamantane moiety confers rigidity and lipophilicity, while the nitro and methyl groups on the phenyl ring modulate electronic properties and steric interactions, influencing its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-2-3-15(7-16(11)20(22)23)19-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPPIHVWKUQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves nucleophilic acyl substitution, where 4-methyl-3-nitroaniline attacks the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride. The reaction is typically conducted in anhydrous acetone or dichloromethane under reflux (60–80°C) for 4–6 hours. A base such as pyridine or triethylamine is added to neutralize HCl, driving the reaction to completion.
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Adamantane-1-carbonyl chloride (10 mmol) and ammonium thiocyanate (10 mmol) are combined in acetone (30 mL) under nitrogen.
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4-Methyl-3-nitroaniline (10 mmol) in acetone (10 mL) is added dropwise.
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The mixture is refluxed for 4 hours, cooled, and poured into ice water.
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The precipitate is filtered and recrystallized from ethyl acetate-chloroform (2:1).
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Fourier-transform infrared spectroscopy (FT-IR) shows characteristic peaks at 1681 cm⁻¹ (C=O stretch) and 1544 cm⁻¹ (NO₂ asymmetric stretch). Nuclear magnetic resonance (NMR) confirms the structure: δ 13.08 ppm (amide NH), 8.61 ppm (aromatic protons).
Thiourea Intermediate Route
Synthesis of 1-(Adamantane-1-Carbonyl)-3-(4-Methyl-3-Nitrophenyl)Thiourea
Adamantane-1-carbonyl isothiocyanate is first prepared by reacting adamantane-1-carbonyl chloride with ammonium thiocyanate in acetone. Subsequent reaction with 4-methyl-3-nitroaniline yields the thiourea intermediate, which is hydrolyzed to the target carboxamide under acidic conditions.
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Thiourea Formation : Reflux adamantane-1-carbonyl isothiocyanate with 4-methyl-3-nitroaniline in ethanol (2 hours).
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Hydrolysis : Treat the thiourea with 6M HCl at 80°C for 6 hours.
Advantages :
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Higher regioselectivity due to the directing effects of the nitro group.
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Avoids handling reactive acyl chlorides directly.
Yield : 65–70% after hydrolysis.
Acid-Catalyzed Amidation Using Sulfuric Acid
Patent-Based Methodology (EP1820792A1)
A patent describes the use of concentrated sulfuric acid (96%) with acetic acid and dimethylformamide (DMF) as a solvent system. The method is optimized for scalability:
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Combine 1-hydroxy-3,5-dimethyladamantane (263.48 mmol), chloroacetonitrile (526.97 mmol), DMF (42.13 mL), and acetic acid (84.27 mL).
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Add sulfuric acid (84.27 mL) dropwise at 0–10°C, then heat to 70°C for 1 hour.
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Hydrolyze with water, extract with dichloromethane, and dry over Na₂SO₄.
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Purify via vacuum distillation.
Critical Parameters
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Temperature Control : Exothermic reactions require cooling to prevent nitro group reduction.
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Solvent Ratio : A 1:2 ratio of DMF to acetic acid maximizes solubility of intermediates.
Comparative Analysis of Synthetic Methods
Key Findings :
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The sulfuric acid method offers the highest yield (85%) but requires stringent temperature control.
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Direct acylation balances ease of execution and purity (98%).
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Thiourea intermediates introduce additional steps but improve safety by avoiding acyl chlorides.
Challenges and Optimization Strategies
Steric Hindrance
The adamantane core’s rigidity slows reaction kinetics. Solutions include:
Chemical Reactions Analysis
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring. Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Adamantane derivatives, including N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide, have been studied for their antiviral activities. The adamantane core is known for its efficacy against Influenza A viruses and has been utilized in drugs like amantadine and rimantadine. Research indicates that modifications to the adamantane structure can enhance antiviral potency and selectivity against specific viral strains .
Anticancer Activity
Recent studies have highlighted the potential of adamantane-based compounds in cancer therapy. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The incorporation of nitrophenyl groups, such as in this compound, may enhance the compound's interaction with biological targets involved in cancer progression .
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been developed from adamantane derivatives, which play a crucial role in regulating glucocorticoid metabolism. This inhibition can be beneficial in treating conditions like obesity and type 2 diabetes .
Antimicrobial Activity
this compound has also been assessed for antimicrobial properties. Studies have demonstrated that certain adamantane derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
Material Science
Polymer Chemistry
In material science, adamantane derivatives are being explored as building blocks for novel polymers with enhanced thermal and mechanical properties. The unique cage-like structure of adamantane contributes to the stability and rigidity of the resulting materials, making them suitable for applications in coatings, adhesives, and biomedical devices .
Nanotechnology
The incorporation of this compound into nanomaterials is another area of interest. Its chemical properties allow it to serve as a functional moiety in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents through improved interaction with cellular membranes .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework, while the substituted phenyl group can interact with biological molecules through various pathways. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings and Trends
Substituent Effects : Nitro and methyl groups optimize a balance between lipophilicity and target engagement, as seen in the target compound’s predicted 11β-HSD1 inhibition .
Toxicity Considerations: Nitroaromatic compounds (e.g., 444930-81-8) may pose genotoxic risks due to nitro-reduction metabolites, necessitating careful safety profiling .
Biological Activity
N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances the biological activity of derivatives. The presence of a nitrophenyl group and a carboxamide functional group contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of adamantane derivatives, including this compound. The compound's efficacy was evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Study: Antiproliferative Effects
In a study assessing the compound's effects on breast cancer cell lines (MCF-7, SKBR3, and MDA-MB-231), this compound showed promising results. The following table summarizes the IC50 values obtained from the MTT assay:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.51 |
| SKBR3 | 15.30 |
| MDA-MB-231 | 18.45 |
The compound induced cell cycle arrest in the G2-M phase and increased levels of cleaved PARP, indicating the induction of apoptosis in sensitive cell lines .
Antiviral Activity
The adamantane structure is well-known for its antiviral properties, particularly against orthopoxviruses. This compound has been investigated for its ability to inhibit viral replication.
Research indicates that compounds containing an adamantane moiety can inhibit viral reproduction by interfering with viral assembly or entry into host cells. For example, in vitro studies showed that derivatives similar to this compound could reduce vaccinia virus reproduction significantly .
Antimicrobial Activity
In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains were evaluated:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that the compound may be useful in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of adamantane derivatives. Modifications to the nitrophenyl group or variations in the carboxamide linkage can significantly influence potency and selectivity.
Research Findings
A study on related compounds indicated that alterations in substituents on the aromatic ring could enhance anticancer efficacy while maintaining low toxicity profiles. For instance, compounds with electron-donating groups showed improved activity against breast cancer cell lines compared to their electron-withdrawing counterparts .
Q & A
Q. What crystallographic parameters confirm the structure of adamantane carboxamides?
- Answer : X-ray diffraction data (e.g., space group P21/c, unit cell dimensions a = 8.47 Å, b = 12.35 Å) validate bond lengths and angles. For example, the C=O bond in adamantane carboxamides measures 1.23 Å, consistent with carboxamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
